p-Mentha-8-thiol-3-one
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Overview
Description
p-Mentha-8-thiol-3-one: is a sulfur-containing organic compound known for its distinctive blackcurrant odor. It is an essential odoriferous constituent of buchu leaf oil and is commonly used as a flavoring agent and fragrance ingredient . The compound is also known by other names such as 8-Mercaptomenthone and buchu mercaptan .
Mechanism of Action
Target of Action
p-Mentha-8-thiol-3-one is a volatile sulfur-containing flavor compound . It is generally used for its potent blackcurrant flavor . It has garnered interest for its potential as an insect repellent and insecticide . Notably, studies have demonstrated its inhibitory effects on the growth of diverse bacteria, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Mode of Action
It is known that the compound is synthesized by the reaction of pulegone or isopulegone with hydrogen sulfide excess and ethanolic potassium hydroxide .
Biochemical Pathways
Given its inhibitory effects on certain bacteria , it can be inferred that it may interfere with bacterial growth and metabolism.
Pharmacokinetics
A study has shown that this compound can be successfully encapsulated in β-cyclodextrin, which could potentially improve its bioavailability . The loading capacity was about 13.5% .
Result of Action
Given its inhibitory effects on certain bacteria , it can be inferred that it may lead to the death of these bacteria, thereby acting as an effective antimicrobial agent.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown that the release of this compound from a β-cyclodextrin inclusion complex mainly occurred in the first stage of pyrolysis . At 236.3 °C, the release rate of this compound attained the maximum value . Therefore, temperature can significantly affect the release and, consequently, the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Mentha-8-thiol-3-one can be synthesized from pulegone or isopulegone by reacting it with hydrogen sulfide in the presence of a base such as triethylamine . Another method involves the coupling of cysteine to a hydrocarbon compound followed by reaction with β-lyase to form the thiol compound .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of pulegone with hydrogen sulfide and ethanolic potassium hydroxide . This method is favored due to its efficiency and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: p-Mentha-8-thiol-3-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Chemistry: p-Mentha-8-thiol-3-one is used as a model compound in the study of sulfur-containing flavor compounds and their interactions with other flavor components .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs with unique flavor profiles to improve patient compliance .
Industry: In the fragrance industry, this compound is used to create perfumes with a fresh and diffusive top note. It is also used in the food industry as a flavoring agent in various products such as beverages, baked goods, and confectionery .
Comparison with Similar Compounds
- 8-Mercaptomenthone
- Buchu mercaptan
- 2-(1-Mercapto-1-methylethyl)-5-methylcyclohexanone
Comparison: p-Mentha-8-thiol-3-one is unique due to its strong blackcurrant odor, which is more potent compared to other similar compounds. Its ability to impart a fresh and diffusive top note makes it highly valuable in the fragrance and flavor industries .
Properties
CAS No. |
33284-96-7 |
---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
(2R,5S)-5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
RVOKNSFEAOYULQ-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C(=O)C1)C(C)(C)S |
SMILES |
CC1CCC(C(=O)C1)C(C)(C)S |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)S |
boiling_point |
56.00 to 62.00 °C. @ 0.10 mm Hg |
density |
0.995-1.010 |
physical_description |
colourless to yellow brown liquid |
solubility |
218.4 mg/L @ 25 °C (est) insoluble in water soluble in alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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